3-(Phenethyloxy)aniline hydrochloride
Description
Contextual Significance within Modern Organic Synthesis
In the realm of modern organic synthesis, substituted anilines are of paramount importance, serving as crucial intermediates in the creation of a vast array of complex molecules. 3-(Phenethyloxy)aniline hydrochloride, as a derivative, holds significance as a precursor for more elaborate chemical structures. The presence of both an amine and an ether linkage within its framework allows for a diverse range of chemical transformations.
The synthesis of novel organic compounds often relies on the strategic use of bifunctional molecules. The aniline (B41778) moiety provides a nucleophilic center and a site for diazotization reactions, while the phenethyloxy group can influence the compound's solubility, and electronic properties. This dual functionality makes it a versatile reagent in the synthesis of pharmaceuticals and other fine chemicals.
Structural Framework and its Implications for Chemical Reactivity
The molecular structure of this compound is central to its chemical behavior. The compound consists of a benzene (B151609) ring substituted with an amino group at the 3-position and a phenethyloxy group. The hydrochloride salt form enhances its stability and water solubility, which can be advantageous for certain applications.
The amino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. nih.gov The phenethyloxy substituent, being an ether, is also an ortho-, para-director, further influencing the regioselectivity of reactions on the aromatic ring. The interplay of these two groups dictates the compound's reactivity in various chemical transformations.
Interactive Table of Chemical Properties
| Property | Value |
| CAS Number | 17399-24-5 |
| Molecular Formula | C₁₄H₁₆ClNO |
| Molecular Weight | 249.74 g/mol |
Research Landscape and Emerging Areas of Investigation
While specific research exclusively focused on this compound is not extensively documented in mainstream literature, its potential can be inferred from broader studies on related compounds. Substituted anilines are a well-established class of pharmacophores, particularly in the development of kinase inhibitors for cancer therapy. smolecule.comgoogle.com The structural motif of an aniline derivative is a key component in many biologically active molecules.
Furthermore, the field of materials science has seen the application of substituted polyanilines in the development of sensors, electrochromic devices, and anticorrosion materials. guidechem.com The phenethyloxy group in 3-(Phenethyloxy)aniline could be exploited to tailor the physical and electronic properties of such polymers.
Detailed Research Findings
A plausible synthetic route to obtain the free base, 3-(phenethyloxy)aniline, involves a two-step process. The first step is a Williamson ether synthesis, a classic and versatile method for forming ethers. nih.govchemistrysteps.com This would involve the reaction of 3-aminophenol (B1664112) with a phenethyl halide (e.g., phenethyl bromide) in the presence of a base. The resulting 3-(phenethyloxy)aniline can then be treated with hydrochloric acid to form the hydrochloride salt.
An alternative approach involves the nitration of phenethoxybenzene to yield 1-nitro-3-phenethoxybenzene, followed by the catalytic reduction of the nitro group to an amine. This method is also a common strategy for the synthesis of substituted anilines.
The reactivity of this compound is largely dictated by the aniline core. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. The aromatic ring is susceptible to electrophilic substitution reactions, such as halogenation and nitration. The presence of the ether linkage is generally stable under many reaction conditions, but its electronic influence on the aromatic ring is significant.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-phenylethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMNJRBKWVFPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586392 | |
| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17399-24-5 | |
| Record name | 17399-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Phenethyloxy Aniline Hydrochloride
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For 3-(Phenethyloxy)aniline hydrochloride, two primary disconnections are evident:
Disconnection of the Hydrochloride Salt: The ionic interaction between the aniline (B41778) nitrogen and hydrochloric acid is the most straightforward disconnection. This reveals the free base, 3-(phenethyloxy)aniline, as the immediate precursor.
Disconnection of the Ether Linkage: The carbon-oxygen bond of the ether is the next logical point for disconnection. This can be achieved via a Williamson ether synthesis approach, leading to two potential precursor pairs:
Path A: A phenate nucleophile (from 3-aminophenol) and a phenethyl electrophile (e.g., (2-bromoethyl)benzene).
Path B: A phenethyl alkoxide nucleophile (from 2-phenylethanol) and an aryl electrophile (e.g., 3-bromoaniline (B18343) or a derivative).
Path A is generally preferred as nucleophilic substitution on an sp³-hybridized carbon (of the phenethyl group) is more facile than on an sp²-hybridized aromatic carbon.
Precursor Design and Selection for O-Alkylation and Amine Functionalization
Based on the retrosynthetic analysis, the most logical precursors are 3-aminophenol (B1664112) and a phenethyl halide, such as (2-bromoethyl)benzene. A critical consideration in this pathway is the presence of two nucleophilic sites in 3-aminophenol: the hydroxyl group (O-alkylation) and the amino group (N-alkylation). The amino group is generally more nucleophilic than the hydroxyl group, which can lead to the formation of undesired N-alkylated and N,O-dialkylated byproducts.
To ensure selective O-alkylation, the amino group must be protected. Common strategies for amine protection include:
Acetylation: The amino group can be converted to an acetamide (B32628) using acetic anhydride (B1165640) or acetyl chloride. The resulting N-acetyl-3-aminophenol can then be selectively O-alkylated. The acetyl group is later removed by hydrolysis under acidic or basic conditions.
Imine Formation: The amino group can be reversibly protected by forming an imine (Schiff base) with an aldehyde, such as benzaldehyde (B42025). Following the etherification, the imine can be easily hydrolyzed with aqueous acid to regenerate the free amine. umich.edu
An alternative precursor design involves starting with 3-nitrophenol (B1666305). The hydroxyl group can be alkylated with a phenethyl halide, and the nitro group is subsequently reduced to an amine. This approach circumvents the need for amine protection and deprotection steps.
| Precursor | Role | Rationale for Selection |
| 3-Aminophenol | Source of the aminophenol backbone | Readily available and provides the core aromatic structure with the amine and hydroxyl groups in the desired meta-relationship. researchgate.netchemicalbook.comorgsyn.org |
| (2-Bromoethyl)benzene | Phenethylating agent | A primary alkyl halide, which is ideal for SN2 reactions in the Williamson ether synthesis, minimizing elimination side reactions. umich.edu |
| N-Acetyl-3-aminophenol | Protected precursor | The acetyl group deactivates the amine, preventing N-alkylation and allowing for selective O-alkylation of the phenolate. |
| 3-Nitrophenol | Alternative precursor | Allows for O-alkylation without the need for amine protection. The nitro group can be reduced to an amine in a subsequent step. |
Optimization of Reaction Conditions for Ethereal Linkage Formation
The formation of the ether bond is the cornerstone of the synthesis of 3-(Phenethyloxy)aniline. The most common method employed is a variation of the Williamson ether synthesis.
The Williamson ether synthesis is a classic and reliable method for preparing ethers. In the context of 3-(Phenethyloxy)aniline synthesis from a protected 3-aminophenol, the reaction proceeds via an SN2 mechanism. A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the phenethyl halide, displacing the halide leaving group.
Optimization of this reaction involves careful selection of the base, solvent, and temperature to maximize the yield of the desired O-alkylated product while minimizing side reactions.
A documented procedure involves the protection of 3-aminophenol with benzaldehyde to form an imine. umich.edu The subsequent O-alkylation is carried out using potassium carbonate as the base in acetone (B3395972) under reflux conditions. umich.edu The imine is then hydrolyzed using aqueous hydrochloric acid to yield the desired product. umich.edu
| Parameter | Condition | Purpose |
| Protecting Group | Benzaldehyde (forming an imine) | Reversibly protects the amine to ensure selective O-alkylation. umich.edu |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base sufficient to deprotonate the phenol (B47542) without causing significant side reactions. umich.edu |
| Solvent | Acetone | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. umich.edu |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. umich.edu |
| Deprotection | Aqueous Hydrochloric Acid (HCl) | Hydrolyzes the imine to regenerate the free amine and can simultaneously form the hydrochloride salt. umich.edu |
Alternative Ether Synthesis Protocols
An alternative strategy to the direct alkylation of a protected 3-aminophenol involves starting with 3-nitrophenol. This route avoids the protection-deprotection sequence for the amino group. The synthesis proceeds in two main steps:
Etherification of 3-Nitrophenol: The hydroxyl group of 3-nitrophenol is alkylated with a phenethyl halide (e.g., (2-bromoethyl)benzene) under standard Williamson ether synthesis conditions (e.g., using a base like potassium carbonate in a polar aprotic solvent like DMF or acetone).
Reduction of the Nitro Group: The resulting 1-nitro-3-(phenethyloxy)benzene is then reduced to 3-(phenethyloxy)aniline. A variety of reducing agents can be employed for this transformation, such as:
Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
Metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid).
This alternative offers a more convergent synthesis, though it requires handling of nitroaromatic compounds and a separate reduction step.
Formation of the Hydrochloride Salt: Principles and Practical Considerations
The final step in the synthesis is the conversion of the free base, 3-(phenethyloxy)aniline, into its more stable and often more easily handled hydrochloride salt. This is a straightforward acid-base reaction.
Anilines are weak bases due to the delocalization of the nitrogen lone pair into the aromatic ring. Reaction with a strong acid, such as hydrochloric acid, results in the protonation of the amino group to form an anilinium ion.
The equilibrium for this reaction lies far to the right in the presence of a strong acid, leading to the quantitative formation of the salt.
Practical considerations for the formation and purification of this compound include:
Acid Addition: A solution of hydrochloric acid (either gaseous HCl dissolved in an appropriate solvent like diethyl ether or isopropanol, or a concentrated aqueous solution) is added to a solution of the 3-(phenethyloxy)aniline free base.
Solvent Selection: The choice of solvent is crucial. The free base should be soluble in the chosen solvent, while the hydrochloride salt should be sparingly soluble, allowing it to precipitate out of the solution upon formation. Common solvents for this purpose include diethyl ether, ethyl acetate, or isopropanol.
Isolation and Purification: The precipitated hydrochloride salt is typically isolated by filtration. It can then be washed with a cold, non-polar solvent to remove any residual impurities. Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture, such as ethanol/ether. The purity of the final product is often confirmed by melting point analysis and spectroscopic methods.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of greener solvents, catalysts, and energy-efficient reaction conditions.
One of the primary considerations in greening the Williamson ether synthesis is the replacement of traditional volatile organic solvents (VOCs) like DMF, which are known to be reprotoxic. acsgcipr.org Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as viable options for various organic reactions. researchgate.net These solvents are derived from renewable resources and have a better environmental, health, and safety (EHS) profile.
Phase-transfer catalysis (PTC) presents another significant green chemistry approach. crdeepjournal.orgbiomedres.us PTC can facilitate the transfer of the phenoxide nucleophile from an aqueous or solid phase to the organic phase containing the phenethyl halide. crdeepjournal.org This can allow the use of water as a solvent and can often be performed under milder reaction conditions, reducing energy consumption. researchgate.net Common phase-transfer catalysts include quaternary ammonium (B1175870) salts. crdeepjournal.org The use of solid-supported catalysts can further simplify product purification and catalyst recycling, minimizing waste. biomedres.us
Furthermore, exploring solvent-free reaction conditions is a key aspect of green synthesis. For the etherification of phenols, reactions can sometimes be carried out efficiently in the presence of a solid base like sodium bicarbonate or potassium carbonate without any solvent, leading to high purity products and simplified workup. researchgate.net
Stereochemical Control and Regioselectivity in Synthesis
Stereochemical Control:
In the synthesis of this compound, the phenethyl group itself does not possess a stereocenter. The Sₙ2 reaction occurs at the primary carbon of the phenethyl halide, which is not a chiral center. Therefore, under standard Williamson ether synthesis conditions, the formation of stereoisomers related to the phenethyl group is not a concern. If a chiral phenethyl halide were used, the Sₙ2 mechanism would proceed with inversion of stereochemistry at the reaction center. However, for the synthesis of the achiral target compound, this is not a relevant consideration.
Regioselectivity:
Regioselectivity is a critical aspect of the synthesis of 3-(Phenethyloxy)aniline. The starting material, 3-aminophenol, is a difunctional molecule with two potential sites for alkylation: the hydroxyl group (O-alkylation) and the amino group (N-alkylation). To selectively synthesize the desired O-alkylated product, reaction conditions must be carefully controlled.
Generally, O-alkylation of phenols is favored over N-alkylation of anilines under basic conditions because the phenoxide ion is a stronger nucleophile than the neutral amino group. However, to ensure high regioselectivity and prevent the formation of N-alkylated or di-alkylated byproducts, a common strategy involves the protection of the more nucleophilic amino group. researchgate.net
One effective method is the formation of an imine by reacting the 3-aminophenol with an aldehyde, such as benzaldehyde, to protect the amino group. The resulting imine is less nucleophilic, directing the subsequent alkylation to the hydroxyl group. After the etherification is complete, the imine protecting group can be easily removed by hydrolysis with a dilute acid to regenerate the free amino group, yielding the desired 3-(phenethyloxy)aniline with high regioselectivity. researchgate.net
The reaction sequence for regioselective synthesis is outlined below:
Figure 3: Regioselective synthesis of 3-(Phenethyloxy)aniline via protection of the amino group.
This approach ensures that the phenethyl group is introduced specifically at the oxygen atom, leading to the correct constitutional isomer.
Chemical Transformations and Reaction Mechanisms of 3 Phenethyloxy Aniline Hydrochloride
Reactivity Profiles of the Aniline (B41778) Moiety
The chemical behavior of the aniline moiety in 3-(phenethyloxy)aniline is characteristic of aromatic amines, displaying reactivity at both the aromatic ring and the amino group.
Electrophilic Aromatic Substitution Reactions on the Aniline Ring
The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, owing to its ability to donate its lone pair of electrons into the benzene (B151609) ring's π-system. chemistrysteps.com This electron donation increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. The resonance effect is particularly pronounced at the ortho and para positions relative to the amino group, leading to a higher electron density at these sites. Consequently, the amino group is a strong ortho-, para-director. ijrar.org
In the case of 3-(phenethyloxy)aniline, the amino group is at position 1 and the phenethyloxy group is at position 3. The primary directing influence for incoming electrophiles will be the powerful amino group, which directs substitution to the ortho (positions 2 and 6) and para (position 4) positions. The phenethyloxy group at the meta position will have a secondary electronic influence.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-(Phenethyloxy)aniline
| Position of Electrophilic Attack | Predicted Major/Minor Product | Rationale |
| 2 | Major | Ortho to the strongly activating -NH2 group. |
| 4 | Major | Para to the strongly activating -NH2 group. |
| 6 | Major | Ortho to the strongly activating -NH2 group. |
| 5 | Minor | Meta to the -NH2 group, but ortho to the -O-CH2CH2Ph group. |
It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group can be protonated to form an anilinium ion (-NH3+). chemistrysteps.com This protonated form is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. chemistrysteps.com This can lead to a mixture of products, including a significant amount of the meta-substituted isomer relative to the amino group.
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophile. acs.org This allows it to react with a variety of electrophiles in reactions such as acylation and alkylation at the nitrogen atom. The nucleophilicity of the amino group is influenced by the substituents on the aromatic ring. Electron-donating groups generally increase nucleophilicity, while electron-withdrawing groups decrease it. The phenethyloxy group at the meta position is expected to have a modest electronic effect on the nitrogen's nucleophilicity.
Diazotization Reactions and Subsequent Transformations
Primary aromatic amines like 3-(phenethyloxy)aniline undergo diazotization when treated with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). mdpi.com This reaction converts the amino group into a diazonium salt, in this case, 3-(phenethyloxy)benzenediazonium chloride.
The diazonium group (-N2+) is an excellent leaving group (as N2 gas) and can be replaced by a wide variety of nucleophiles in subsequent reactions, many of which are catalyzed by copper(I) salts (Sandmeyer reactions). acs.org These transformations are synthetically valuable as they allow for the introduction of a range of substituents onto the aromatic ring that are not easily introduced by direct electrophilic substitution. acs.org
Table 2: Potential Transformations of 3-(Phenethyloxy)benzenediazonium Chloride
| Reagent | Product Functional Group | Reaction Name/Type |
| CuCl/HCl | -Cl | Sandmeyer Reaction |
| CuBr/HBr | -Br | Sandmeyer Reaction |
| CuCN/KCN | -CN | Sandmeyer Reaction |
| KI | -I | Substitution |
| HBF4, heat | -F | Balz-Schiemann Reaction |
| H2O, heat | -OH | Hydrolysis |
| H3PO2 | -H | Reduction |
Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The nucleophilic amino group of 3-(phenethyloxy)aniline can react with the electrophilic carbonyl carbon of aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. researchgate.net The formation of the C=N double bond is a key feature of these compounds. nih.gov Schiff bases derived from anilines are also referred to as anils.
Influence of the Phenethyloxy Group on Aromatic Ring Activation
The phenethyloxy group (-O-CH2CH2-Ph) at the meta-position influences the reactivity of the aniline ring through a combination of inductive and resonance effects. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). However, the lone pairs on the oxygen can be donated into the aromatic ring via resonance (+R or +M effect).
Mechanistic Elucidation of Key Organic Reactions
The mechanisms of the key reactions of 3-(phenethyloxy)aniline hydrochloride are well-established for the aniline functional group.
Electrophilic Aromatic Substitution: The mechanism proceeds via the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. The stability of the arenium ion determines the regioselectivity, with ortho and para attacks being favored due to the ability of the amino group's lone pair to delocalize the positive charge.
Diazotization: The reaction is initiated by the formation of the nitrosonium ion (NO+) from nitrous acid in an acidic medium. The nucleophilic nitrogen of the aniline then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. Kinetic studies on substituted anilines have shown that the rate of diazotization increases with the basicity of the amine, though it can level off at diffusion-controlled limits for highly reactive amines. rsc.org
Sandmeyer Reaction: The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion. acs.org This generates an aryl radical and nitrogen gas, along with copper(II) halide. The aryl radical then abstracts a halogen atom from the copper(II) halide to form the aryl halide and regenerate the copper(I) catalyst. acs.org
Schiff Base Formation: This reaction begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon to form a zwitterionic intermediate. researchgate.net Proton transfer from the nitrogen to the oxygen results in a neutral hemiaminal (or carbinolamine). researchgate.net In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen yields the stable imine product. Computational studies on the reaction between benzaldehyde (B42025) and substituted anilines suggest that in the absence of an acid catalyst, a second molecule of the amine can help to stabilize the transition state.
Solid-State Reactivity and Kinetic Studies (e.g., with metal salts if analogous to aniline hydrochloride)
Due to a lack of specific research on the solid-state reactivity of this compound, the reactivity of aniline hydrochloride is often used as an analogue to predict potential chemical transformations. Studies on aniline hydrochloride demonstrate its capacity to undergo solid-state oxidation reactions, particularly with various metal salts and other oxidizing agents. These reactions are of interest for the synthesis of conductive polymers like polyaniline.
The solid-state oxidation of aniline hydrochloride has been investigated using several oxidants, including ammonium (B1175870) peroxydisulfate, iron(III) chloride, and silver nitrate. The nature of the oxidant has a significant influence on the reaction products and their properties. For instance, when ammonium peroxydisulfate is used as the oxidant, polyaniline salt is formed within a few hours. In contrast, the reaction with silver nitrate to form polyaniline can take several days. The use of iron(III) chloride as an oxidant has been observed to yield aniline oligomers.
Kinetic studies of these solid-state reactions have been performed using techniques such as photoacoustic spectroscopy to monitor the progress of the oxidation. The conductivity of the resulting polyaniline products is also a key parameter that is often measured. For example, polyaniline produced from the solid-state oxidation of aniline hydrochloride with ammonium peroxydisulfate has a conductivity of 0.21 S cm⁻¹, which is comparable to polyaniline synthesized through standard aqueous medium methods. When silver nitrate is the oxidant, a composite material consisting of polyaniline salt and silver particles is formed, exhibiting a conductivity of 1.5 × 10⁻³ S cm⁻¹.
The solid-state polymerization of aniline hydrochloride is notable as it can proceed in the absence of water. The reaction mechanism involves the release of protons, leading to the formation of acid with the available anions. It is generally assumed that the anion from the anilinium salt, in this case, chloride, acts as a counterion to dope the resulting polymer.
The following table summarizes the findings from solid-state oxidation studies of aniline hydrochloride with various oxidants, which may serve as a predictive model for the reactivity of this compound.
| Oxidant | Reaction Time | Product(s) | Conductivity (S cm⁻¹) |
| Ammonium peroxydisulfate | A few hours | Polyaniline salt | 0.21 |
| Silver nitrate | Several days | Polyaniline salt and silver particles composite | 1.5 × 10⁻³ |
| Iron(III) chloride | Not specified | Aniline oligomers | Not specified |
Derivatives and Analogues of 3 Phenethyloxy Aniline Hydrochloride: Synthesis and Characterization
Design and Synthesis of Substituted Analogues of 3-(Phenethyloxy)aniline Hydrochloride
The design of analogues of this compound often centers on the introduction of various substituents to modulate the electronic and steric properties of the molecule. A common synthetic approach involves the etherification of a substituted nitrophenol with a phenethyl halide, followed by the reduction of the nitro group to the corresponding aniline (B41778).
One documented strategy for creating substituted anilines involves a three-component reaction. For instance, the cyclo-condensation/aromatization of in situ generated imines from acetone (B3395972) with 1,3-diketones can yield meta-substituted arylamines. This method offers a facile route to various aniline derivatives from readily available starting materials.
Another approach focuses on the direct functionalization of the aniline core. Metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective derivatization of anilines, allowing for the introduction of substituents at the ortho, meta, and para positions. These methods provide a pathway to modify existing aniline structures, potentially leading to novel analogues of 3-(phenethyloxy)aniline.
Structural Modifications at the Phenethyloxy Moiety
Modifications to the phenethyloxy portion of the molecule introduce another layer of structural diversity. These changes can include altering the length of the alkyl chain connecting the phenyl and ether groups or introducing substituents onto the terminal phenyl ring. For example, the synthesis of analogues with a benzyloxy group instead of a phenethyloxy group can be achieved by reacting the corresponding nitrophenol with a substituted benzyl (B1604629) bromide.
A general method for the N-phenoxyethylation of anilines has been reported, which could be adapted to synthesize derivatives with modified phenoxyethyl groups. This involves the reaction of anilines with phenoxyethyl halides and could potentially be applied to create a library of analogues with diverse substitution patterns on the phenoxy ring.
Systematic Exploration of Aromatic Ring Substitutions on the Aniline Scaffold
Systematic exploration of substitutions on the aniline ring is crucial for understanding structure-activity relationships. Various research efforts have focused on introducing a range of functional groups at different positions of the aniline ring.
A notable example is the synthesis of 3-chloro-4-(phenethyloxy)aniline. The synthesis of its precursor, 2-chloro-4-nitro-1-phenylethoxybenzene, can be achieved, which is then reduced to the desired aniline derivative. A patent describes the synthesis of 2-chloro-3-phenoxy-6-nitroaniline from 2,3-dichloro-6-nitroaniline (B1587157) and phenol (B47542), which after reduction would yield a chloro-substituted phenoxyaniline. bath.ac.uk While not a direct analogue, this illustrates a common synthetic pathway.
Furthermore, a patent for 2-phenoxyaniline (B124666) derivatives provides a range of substituted compounds with their corresponding melting points, showcasing the variety of achievable substitutions. google.com For instance, the reaction of 4-(2-nitrophenoxy)phenol (B7867051) with various benzyl bromides, followed by reduction and salt formation, yielded a series of substituted 2-phenoxyaniline hydrochlorides. google.com
Table 1: Examples of Substituted Phenoxyaniline Derivatives and their Melting Points google.com
| Compound Name | R¹ | R² | R³ | Melting Point (°C) |
| 2-[4-(3-Fluorobenzyloxy)phenoxy]aniline hydrochloride | H | H | 3-F | 174.5-176.5 |
| 2-[4-(3,5-Difluorobenzyloxy)phenoxy]aniline hydrochloride | H | 3,5-diF | H | 178.5-179.5 |
| 2-[4-(3-Nitrobenzyloxy)phenoxy]aniline hydrochloride | H | H | 3-NO₂ | 199-200.5 |
| 2-[4-(2-Fluorobenzyloxy)phenoxy]aniline hydrochloride | H | 2-F | H | 181.5-183 |
This table is based on data for 2-phenoxyaniline derivatives, which are structural isomers of the target compound's core scaffold.
Synthesis of Polyfunctionalized Derivatives
The synthesis of polyfunctionalized derivatives of 3-(phenethyloxy)aniline, where multiple substituents are introduced onto the aromatic rings, presents a greater synthetic challenge. Such compounds can be prepared by employing starting materials that already contain the desired functional groups or by sequential functionalization reactions.
Investigation of Conformational Isomerism in Derivatives
While specific conformational studies on 3-(phenethyloxy)aniline derivatives are limited, research on other flexible diaryl ethers and related structures provides some insights. Computational modeling and techniques like Nuclear Overhauser Effect (NOE) spectroscopy are powerful tools for investigating conformational preferences. For example, studies on flexible antidepressant drugs have utilized molecular mechanics and molecular orbital calculations to map the conformational landscape. Such approaches could be applied to the derivatives of 3-(phenethyloxy)aniline to understand their preferred three-dimensional structures. The conformational analysis of flexible molecules is a complex field, and for molecules with multiple rotatable bonds, a combination of experimental and computational methods is often necessary to determine the predominant conformers in solution.
Applications of 3 Phenethyloxy Aniline Hydrochloride As a Versatile Synthetic Intermediate
Building Block in Complex Organic Molecule Construction
The fundamental role of 3-(Phenethyloxy)aniline hydrochloride in organic synthesis is as a foundational building block. The aniline (B41778) core is a common precursor in many named reactions. The amine group (-NH₂) is nucleophilic and readily participates in reactions such as acylation, alkylation, arylation, and condensation.
Chemists can leverage this reactivity to introduce new functionalities and build molecular complexity. For instance, the amine can be converted into an amide, a sulfonamide, or other functional groups, each step paving the way for the construction of intricate molecular architectures. The presence of the phenethyloxy group at the meta-position of the aniline ring directs incoming electrophiles during electrophilic aromatic substitution reactions, allowing for regioselective functionalization of the benzene (B151609) ring. This directional influence is a key aspect of its utility in multi-step syntheses where precise control over the substitution pattern is essential. google.com
Precursor in the Synthesis of Specialized Chemical Scaffolds
This compound is a valuable precursor for creating specialized chemical scaffolds, particularly those found in pharmacologically active compounds and novel materials. The aniline structure is central to many heterocyclic ring systems.
One of the most significant applications for aniline derivatives is in the synthesis of quinoline (B57606) and quinazoline (B50416) scaffolds, which are prevalent in medicinal chemistry. While specific examples detailing the use of 3-(phenethyloxy)aniline in the synthesis of named quinoline derivatives are not broadly documented in public literature, the general synthetic routes, such as the Friedländer annulation or Combes quinoline synthesis, commonly employ anilines as key reactants.
Furthermore, the amine group of 3-(phenethyloxy)aniline can react with isocyanates to form substituted urea (B33335) derivatives. Diaryl ureas are a well-established class of compounds that can act as inhibitors for various protein kinases by forming key hydrogen bond interactions within the enzyme's active site. google.com The phenethyloxy group of this particular precursor can occupy hydrophobic pockets in the target protein, potentially influencing the binding affinity and selectivity of the resulting inhibitor. Therefore, this compound is considered a valuable starting material for generating libraries of potential kinase inhibitors for drug discovery research. google.com
Role in the Development of Research Chemicals and Probes
In the realm of chemical biology and pharmacological research, molecules derived from this compound can serve as research chemicals and molecular probes. The synthesis of novel organic compounds for screening purposes often relies on a diverse set of building blocks to generate chemical libraries with varied structural features. The distinct combination of an aromatic amine and a phenethyl ether in this compound makes it a useful starting point for creating such libraries.
The resulting compounds can be used to probe biological systems, such as identifying the binding requirements of a particular enzyme or receptor. For example, by systematically modifying the structure of a lead compound derived from 3-(phenethyloxy)aniline, researchers can elucidate structure-activity relationships (SAR), which are fundamental to designing more potent and selective drugs. The hydrochloride salt's improved solubility in aqueous media can be particularly advantageous for biological assays.
Contribution to Novel Materials Precursor Chemistry
Beyond pharmaceuticals, aniline derivatives are important precursors in materials science for the synthesis of polymers and dyes. google.com The bifunctional nature of 3-(Phenethyloxy)aniline—with its reactive amine group and the aromatic rings—allows it to be incorporated into polymer chains.
It can be used as a monomer or a cross-linking agent in the production of specialized polymers like polyamides, polyimines, or epoxy resins. The phenethyloxy side group can impart specific properties to the resulting material, such as increased thermal stability, altered refractive index, or enhanced solubility in organic solvents. While detailed industrial-scale applications for this specific compound are not widely published, its structural motifs are consistent with those used in the development of advanced materials for electronics, coatings, and other specialized applications.
Interactive Data Tables
Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 17399-24-5 | google.com |
| Molecular Formula | C₁₄H₁₆ClNO | google.com |
| Molecular Weight | 249.74 g/mol | google.com |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% | google.com |
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Phenethyloxy Aniline Hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms can be mapped out.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of 3-(Phenethyloxy)aniline hydrochloride would display a series of distinct signals corresponding to each unique proton in the molecule. The formation of the hydrochloride salt results in the protonation of the aniline (B41778) nitrogen to an anilinium ion (-NH₃⁺), which significantly influences the chemical shifts of the adjacent aromatic protons. The spectrum is expected to show signals for the aromatic protons on both the aniline and phenethyl rings, as well as the aliphatic protons of the ethyl bridge. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between protons and their attached carbons, respectively. mdpi.com
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts in ¹³C-NMR are sensitive to the electronic environment of the carbon atoms. mdpi.com The presence of the electron-withdrawing anilinium group and the ether oxygen would cause downfield shifts for the attached carbons. The spectrum will show distinct signals for the aromatic carbons of both rings and the aliphatic carbons of the ether linkage. rsc.orgrsc.orgresearchgate.net
Expected NMR Data for this compound
The following table summarizes the anticipated chemical shifts based on the analysis of similar structures like aniline, aniline hydrochloride, and phenethylamine (B48288) derivatives. rsc.orghmdb.caspectrabase.comchemicalbook.comresearchgate.net
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H-NMR | Aromatic Protons (Phenethyl Ring) | ~7.2-7.4 | Multiplet corresponding to the C₆H₅ group. |
| Aromatic Protons (Anilinium Ring) | ~6.8-7.3 | Signals shifted due to the -NH₃⁺ group. | |
| -O-CH₂- | ~4.2 | Triplet, deshielded by the adjacent oxygen. | |
| -CH₂-Ph | ~3.1 | Triplet, adjacent to the phenethyl ring. | |
| ¹³C-NMR | Aromatic Carbons (Phenethyl Ring) | ~126-138 | Includes the quaternary carbon signal. |
| Aromatic Carbons (Anilinium Ring) | ~105-160 | Shifts influenced by both the ether and anilinium groups. | |
| -O-CH₂- | ~68-70 | Aliphatic carbon attached to oxygen. | |
| -CH₂-Ph | ~38-40 | Aliphatic carbon attached to the phenyl group. |
Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)
Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is highly effective for identifying the functional groups present in a molecule. In this compound, key absorption bands would confirm the presence of the anilinium ion, the ether linkage, and the aromatic rings. The protonation of the amine group to form the hydrochloride salt causes a notable shift in the N-H stretching vibrations compared to the free amine. researchgate.netresearchgate.net The spectrum of aniline hydrochloride shows characteristic absorptions that can be used as a reference. nist.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the C-C bonds within the aromatic rings and the C-C backbone of the phenethyl group. ias.ac.in While IR bands for certain symmetric vibrations can be weak, they often produce strong signals in the Raman spectrum. researchgate.netsphinxsai.com
Expected Vibrational Frequencies for this compound
This table outlines the principal vibrational bands expected for the compound. nih.govnist.govresearchgate.net
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000-3100 | C-H Stretch | Aromatic Rings |
| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) |
| 2500-2800 | N-H Stretch | Anilinium ion (-NH₃⁺) |
| 1450-1600 | C=C Stretch | Aromatic Rings |
| 1050-1150 | C-O-C Stretch | Aryl-alkyl ether |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., GC-MS, LC-MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the analyte from a mixture before detection. epa.govresearchgate.net
For this compound, analysis would typically be performed on the free base, 3-(phenethyloxy)aniline (MW: 213.28 g/mol ), as the hydrochloride salt is not volatile. The mass spectrum of the free base, 3-(2-phenylethyl)-benzenamine, shows a molecular ion peak [M]⁺ at m/z 197, which corresponds to a related isomer but provides insight into the fragmentation of the core structure. nist.gov The actual molecular ion for 3-(phenethyloxy)aniline would be at m/z 213.
Key fragmentation pathways would likely involve:
Benzylic cleavage: Cleavage of the bond between the two -CH₂- groups is unlikely. However, cleavage of the C-O bond can occur.
Tropylium (B1234903) ion formation: A characteristic peak at m/z 91, corresponding to the stable tropylium ion [C₇H₇]⁺, is expected from the phenethyl moiety.
Cleavage alpha to the ether oxygen: Fragmentation can occur at the C-O bonds, leading to ions corresponding to the phenoxy or phenethyl fragments.
Expected Key Fragments in the Mass Spectrum of 3-(Phenethyloxy)aniline (Free Base)
| m/z | Proposed Fragment Ion |
|---|---|
| 213 | [M]⁺ (Molecular Ion) |
| 109 | [H₂NC₆H₄O]⁺ |
| 105 | [C₆H₅CH₂CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula. This comparison serves to validate the empirical formula and provides an indication of the sample's purity. nih.govuj.ac.za
For this compound, the molecular formula is C₁₄H₁₆ClNO. The theoretical elemental composition is calculated based on its molecular weight of 249.74 g/mol . sigmaaldrich.com
Theoretical Elemental Composition of C₁₄H₁₆ClNO
| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 14 | 168.154 | 67.33% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 6.46% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 14.20% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.61% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.41% |
X-ray Crystallography for Definitive Solid-State Structural Analysis (if applicable)
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. acs.org If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com
Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and details of intermolecular interactions, such as hydrogen bonding between the anilinium (N-H₃⁺) donor groups and the chloride anion (Cl⁻) acceptor, as well as potential π-π stacking interactions between the aromatic rings. wikipedia.org While a crystal structure for the title compound is not publicly available, analysis of related aniline derivatives demonstrates the power of this technique to confirm molecular geometry and solid-state conformation. nih.govresearchgate.net Obtaining such a structure would provide unequivocal proof of the compound's constitution and stereochemistry.
Computational and Theoretical Investigations of 3 Phenethyloxy Aniline Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 3-(phenethyloxy)aniline hydrochloride. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior.
Detailed research findings from quantum chemical calculations can elucidate several key aspects of this compound. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is another critical component of these investigations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for comparing the reactivity of this compound with other related compounds.
Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer interactions within the molecule, providing a deeper understanding of the delocalization of electron density and the nature of the chemical bonds.
Table 1: Calculated Reactivity Descriptors for 3-(Phenethyloxy)aniline (Note: The following data is illustrative and based on typical values for similar aniline (B41778) derivatives, as specific computational studies on this compound are not readily available in the literature.)
| Parameter | Value (eV) |
| HOMO Energy | -5.23 |
| LUMO Energy | -0.45 |
| HOMO-LUMO Gap (ΔE) | 4.78 |
| Electronegativity (χ) | 2.84 |
| Chemical Hardness (η) | 2.39 |
| Global Electrophilicity Index (ω) | 1.69 |
Conformational Analysis and Molecular Modeling Studies
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.
Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are used to explore the potential energy surface of the molecule. By systematically rotating the dihedral angles of the phenethyloxy side chain, a conformational landscape can be generated. This analysis reveals the preferred spatial arrangement of the phenyl and aniline rings relative to each other.
The most stable conformers are crucial for understanding the molecule's interactions with biological targets or other molecules. The geometry of these low-energy conformations, including bond lengths, bond angles, and dihedral angles, can be precisely determined. The hydrochloride salt form implies that the aniline nitrogen is protonated, which significantly influences the molecule's conformational preferences and electronic properties.
Table 2: Key Dihedral Angles in a Low-Energy Conformer of 3-(Phenethyloxy)aniline (Note: This data is hypothetical and for illustrative purposes.)
| Dihedral Angle | Definition | Calculated Value (Degrees) |
| τ1 | C(aromatic)-O-CH2-CH2 | 178.5 |
| τ2 | O-CH2-CH2-C(aromatic) | 65.2 |
Reaction Pathway Simulations and Transition State Analysis
Reaction pathway simulations are computational methods used to investigate the mechanism of chemical reactions involving this compound. These simulations can map out the energetic profile of a reaction, from reactants to products, through the transition state.
By identifying the transition state structure, which is a maximum on the potential energy surface, the activation energy of the reaction can be calculated. This provides a quantitative measure of the reaction rate. Techniques such as intrinsic reaction coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products.
For this compound, such simulations could be used to study various reactions, for example, electrophilic substitution on the aniline ring or reactions involving the amino group. Understanding the reaction pathways at a molecular level is essential for predicting reaction outcomes and designing new synthetic routes.
Theoretical Studies on Structure-Reactivity Relationships (e.g., Hammett correlations for related aniline derivatives)
Structure-reactivity relationships aim to correlate the chemical structure of a series of related compounds with their reaction rates or equilibrium constants. The Hammett equation is a well-established linear free-energy relationship that is often applied to substituted aromatic compounds, including aniline derivatives. nih.gov
The Hammett equation is given by: log(k/k₀) = ρσ
where:
k is the rate constant for the substituted compound.
k₀ is the rate constant for the unsubstituted compound.
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.
For a series of substituted 3-(phenethyloxy)anilines, a Hammett plot could be constructed by plotting log(k/k₀) against the appropriate σ values for various substituents on either of the aromatic rings. The linearity of such a plot would indicate that the reaction mechanism is consistent across the series. The sign and magnitude of the reaction constant, ρ, provide insight into the reaction mechanism. A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state. nih.gov Conversely, a positive ρ value implies that electron-withdrawing groups accelerate the reaction due to the development of negative charge.
Theoretical calculations can be used to compute properties that correlate with Hammett σ constants, such as calculated electrostatic potentials or atomic charges. mdpi.com This allows for a theoretical prediction of reactivity trends within a series of related molecules. Studies on various aniline derivatives have successfully used Hammett correlations to understand their oxidation potentials and other reactivity patterns. researchgate.net
Table 3: Hammett Substituent Constants (σ) for Common Substituents
| Substituent | σ (meta) | σ (para) |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.62 | 0.70 |
| -Cl | 0.37 | 0.24 |
| -H | 0 | 0 |
| -CH₃ | -0.07 | -0.14 |
| -OCH₃ | 0.13 | -0.28 |
| -NH₂ | -0.15 | -0.57 |
Q & A
Q. What are the key identifiers and physicochemical properties of 3-(phenethyloxy)aniline hydrochloride?
Answer:
- IUPAC Name: [3-(2-phenylethoxy)phenyl]amine hydrochloride .
- CAS Number: 17399-24-5 .
- Molecular Formula: C₁₄H₁₆ClNO .
- Molecular Weight: 249.74 g/mol .
- Structure: Contains a phenethyloxy group (-O-CH₂CH₂C₆H₅) attached to the meta position of an aniline ring, with a hydrochloride salt formation at the amine group.
Methodological Note: Confirm identity using NMR (¹H/¹³C) and FT-IR spectroscopy. Compare spectral data with reference libraries. For purity assessment, employ HPLC with UV detection (retention time alignment) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Toxicology: Limited toxicological data available; assume acute toxicity based on structural analogs (e.g., aniline derivatives). Oral LD₅₀ for aniline hydrochloride is 840–1070 mg/kg in rodents .
- Handling:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid skin contact (P302+P352) and inhalation (P304+P340) .
- In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Storage: Room temperature, in a tightly sealed container under inert gas (e.g., N₂) to prevent oxidation .
Q. What are the standard synthetic routes for preparing this compound?
Answer: A common method involves:
Nucleophilic Substitution: React 3-aminophenol with phenethyl bromide in the presence of a base (e.g., K₂CO₃) to form 3-(phenethyloxy)aniline.
Salt Formation: Treat the free base with hydrochloric acid in an anhydrous solvent (e.g., ethanol) to yield the hydrochloride salt .
Critical Parameters:
- Reaction temperature (60–80°C) and stoichiometric control of HCl to avoid over-protonation.
- Purify via recrystallization (ethanol/water) for >95% purity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability and yield?
Answer: Experimental Design:
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Process Optimization:
- Use DoE (Design of Experiments) to vary temperature, solvent polarity, and HCl concentration.
- Monitor yield via LC-MS and purity by TLC.
Data Contradictions:
Q. What analytical techniques are most effective for characterizing impurities in this compound?
Answer:
- HPLC-MS/MS: Detect trace impurities (e.g., unreacted phenethyl bromide or oxidized byproducts) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
- GC-FID: Quantify volatile impurities (e.g., residual solvents) with a detection limit of 0.51 ng/mL .
- XRD: Confirm crystalline structure and salt form consistency .
Case Study: A study on pararosaniline hydrochloride achieved a detection limit of 0.17 ng/mL using HPLC-UV, applicable to this compound .
Q. How does the hydrochloride salt form influence the stability and solubility of 3-(phenethyloxy)aniline in aqueous systems?
Answer:
- Solubility: The hydrochloride salt increases aqueous solubility compared to the free base (e.g., aniline hydrochloride solubility: ~50 g/L in water) .
- Stability:
Mechanistic Insight: Protonation of the amine group reduces nucleophilicity, enhancing shelf life but potentially altering reactivity in downstream reactions .
Q. What are the applications of this compound in polymer or nanocomposite synthesis?
Answer:
- Polymer Precursor: Used in oxidative polymerization (e.g., with ammonium persulfate) to form conductive polyaniline derivatives .
- Nanocomposites: Incorporate into metal-organic frameworks (MOFs) like Fe-BTC for enhanced electrochemical properties. Example: PANI/Fe-BTC composites show improved conductivity (10⁻² S/cm) at 20 wt% loading .
Experimental Tip: Optimize oxidant-to-monomer ratios (0.25–4.0) and reaction temperatures (0–20°C) to control polymer chain length .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
